molecular formula C10H6FNO B1291286 6-Fluoroquinoline-8-carbaldehyde CAS No. 22934-42-5

6-Fluoroquinoline-8-carbaldehyde

Cat. No. B1291286
CAS RN: 22934-42-5
M. Wt: 175.16 g/mol
InChI Key: WDNMGOKPEQFEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It is used extensively in scientific research due to its unique properties.


Synthesis Analysis

The synthesis of 6-Fluoroquinoline-8-carbaldehyde involves several stages. In the first stage, 6-fluoro-8-methylquinoline reacts with N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in 1,2-dichloro-ethane for 5 hours under reflux conditions . In the second stage, the reaction is carried out in water for another 5 hours under reflux conditions .


Molecular Structure Analysis

The molecular structure of 6-Fluoroquinoline-8-carbaldehyde is represented by the InChI code: 1S/C10H6FNO/c11-9-4-7-2-1-3-12-10 (7)8 (5-9)6-13/h1-6H . The molecular weight of the compound is 175.16 .


Chemical Reactions Analysis

The chemical reactions involving 6-Fluoroquinoline-8-carbaldehyde are complex and involve multiple stages. The reaction conditions include the use of 6-fluoro-8-methylquinoline with N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in 1,2-dichloro-ethane under reflux conditions .


Physical And Chemical Properties Analysis

6-Fluoroquinoline-8-carbaldehyde is a powder with a melting point of 115-117 degrees Celsius .

Scientific Research Applications

Antibacterial Applications

6-Fluoroquinoline-8-carbaldehyde: has shown promise in the synthesis of novel quinoline derivatives with significant antibacterial properties. These compounds have been tested against various bacterial strains, including E. coli , P. aeruginosa , S. aureus , and S. pyogenes . The derivatives exhibit inhibition zones indicating bactericidal activity, which suggests potential use as broad-spectrum antibiotics .

Antioxidant Activity

The synthesized quinoline derivatives also display antioxidant activities. The radical scavenging activity is measured by IC50 values, which range from 5.31 to 16.71 μg/mL. This indicates that these compounds can be effective in neutralizing free radicals, which are harmful to biological systems .

Molecular Docking and Drug Design

In silico molecular docking studies of 6-Fluoroquinoline-8-carbaldehyde derivatives have been conducted against targets like E. coli DNA Gyrase B and human topoisomerase IIα . The binding affinities of these compounds suggest their potential as lead compounds in drug design, particularly for antibacterial and anticancer drugs .

Pharmacokinetic Properties

The pharmacokinetic properties of quinoline derivatives, including those synthesized from 6-Fluoroquinoline-8-carbaldehyde , have been evaluated to assess their drug likeness. The studies indicate that these compounds obey Lipinski’s rule of five without violation, which is a good indicator of their potential as orally active pharmaceuticals .

Anticonvulsant Potential

Functionalized quinoline motifs, which can be derived from 6-Fluoroquinoline-8-carbaldehyde , have shown anticonvulsant activities in vivo. The maxima electroshock (MES) test in mice suggests that certain quinoline derivatives could be developed into effective anticonvulsant medications .

Anticancer Research

Quinoline derivatives are being explored for their anticancer properties. The incorporation of halogen atoms, such as fluorine, into the quinoline structure is a key area of research. This modification has the potential to develop compounds with targeted anticancer activity .

Chemical Synthesis and Material Science

The compound serves as an intermediate in the synthesis of various quinoline derivatives. These derivatives are not only significant in medicinal chemistry but also find applications in material science, where they can be used in the development of new materials with unique properties .

Therapeutic Potential in Various Diseases

The therapeutic potential of quinoline derivatives extends to a wide range of diseases. They are being studied for their effectiveness against diseases such as malaria, tuberculosis, depression, viral infections, hypertension, and inflammation. The versatility of 6-Fluoroquinoline-8-carbaldehyde in synthesizing these derivatives makes it a valuable compound in medicinal chemistry research .

Safety And Hazards

The safety information for 6-Fluoroquinoline-8-carbaldehyde includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-fluoroquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNMGOKPEQFEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618412
Record name 6-Fluoroquinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinoline-8-carbaldehyde

CAS RN

22934-42-5
Record name 6-Fluoroquinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroquinoline-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Fluoroquinoline-8-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Fluoroquinoline-8-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-Fluoroquinoline-8-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-Fluoroquinoline-8-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-Fluoroquinoline-8-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.